molecular formula C16H18F3N5O2 B15114358 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine

3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B15114358
M. Wt: 369.34 g/mol
InChI Key: PCMGEZYLXBXWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound featuring a pyridazine core substituted with a cyclopropyl group and a pyrrolidinylmethoxy group, which is further functionalized with a trifluoromethyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

    Attachment of the Pyrrolidinylmethoxy Group: This can be done through nucleophilic substitution reactions where the pyrrolidine derivative is reacted with a suitable leaving group on the pyridazine ring.

    Functionalization with Trifluoromethyl-Oxadiazole: This step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and trifluoromethyl ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogenation catalysts to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features could offer advantages over existing drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl-oxadiazole moiety, in particular, could play a key role in its activity by enhancing binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.

    3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyrazine: Similar structure but with a pyrazine core.

Uniqueness

The uniqueness of 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine lies in its specific combination of functional groups and structural features, which may confer unique properties such as enhanced biological activity, stability, or reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18F3N5O2

Molecular Weight

369.34 g/mol

IUPAC Name

2-[[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H18F3N5O2/c17-16(18,19)15-23-22-14(26-15)8-24-6-5-10(7-24)9-25-13-4-3-12(20-21-13)11-1-2-11/h3-4,10-11H,1-2,5-9H2

InChI Key

PCMGEZYLXBXWFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)CC4=NN=C(O4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.